![molecular formula C9H12BrNO2S B3173788 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide CAS No. 950245-71-3](/img/structure/B3173788.png)
1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide
Overview
Description
1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide, also known as BBrMDMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of sulfonamide compounds and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are involved in inflammation and pain. PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), which is involved in various physiological processes, including inflammation and immune response.
Biochemical and Physiological Effects
1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide has been shown to exhibit anti-inflammatory and anti-cancer activities. It has also been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide has been reported to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. However, more research is needed to fully understand the biochemical and physiological effects of 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide is its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Moreover, 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide has been reported to exhibit good solubility in various solvents, which makes it easier to handle in lab experiments. However, one of the limitations of 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research on 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide. One of the future directions is to further investigate its potential applications in medicinal chemistry, particularly in the treatment of Alzheimer's disease and Parkinson's disease. Another future direction is to investigate its potential applications in material science, particularly in the synthesis of organic and inorganic materials. Moreover, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide.
Scientific Research Applications
1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide has been reported to exhibit anti-inflammatory and anti-cancer activities. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide has been reported to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. In material science, 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide has been used as a precursor for the synthesis of various organic and inorganic materials. In organic synthesis, 1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide has been used as a reagent for the synthesis of various compounds, including sulfonamides, amides, and esters.
properties
IUPAC Name |
1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-11(2)14(12,13)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYKLCAFLLJKIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N,N-dimethylmethanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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